2-Chloro-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone
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Overview
Description
2-Chloro-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone is a synthetic organic compound that belongs to the class of chloro ketones. This compound is characterized by the presence of a chloro group attached to a ketone functional group, along with a pyrrolidine ring substituted with a dimethylaminomethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone typically involves the reaction of 2-dimethylaminomethyl-pyrrolidine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures (20-40°C)
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Oxidation: Potassium permanganate in aqueous or acidic conditions at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
2-Chloro-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-propanone: Similar structure with a propanone group instead of ethanone.
2-Chloro-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-butanone: Similar structure with a butanone group instead of ethanone.
2-Chloro-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-pentanone: Similar structure with a pentanone group instead of ethanone.
Uniqueness
2-Chloro-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it valuable in different research and industrial contexts, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-chloro-1-[2-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O/c1-11(2)7-8-4-3-5-12(8)9(13)6-10/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGKQYGMCGMPSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCN1C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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